7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Overview
Description
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is a useful research compound. Its molecular formula is C11H15NO3S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is the RyR1 channel . This compound enhances the binding affinity of Calstabin-1, a protein that stabilizes the RyR1 channel .
Mode of Action
This compound: binds to the RyR1 channel and enhances the binding affinity of Calstabin-1 . By preventing the depletion of Calstabin-1 from the RyR1 complex, this compound slows muscle fatigue and reduces muscle damage in exercised mice .
Biochemical Pathways
The biochemical pathway affected by This compound involves the RyR1 channel and Calstabin-1 . The compound’s action on this pathway results in the stabilization of the RyR1-Calstabin-1 complex, which in turn reduces muscle fatigue and damage .
Result of Action
The molecular and cellular effects of This compound ’s action include the stabilization of the RyR1-Calstabin-1 complex . This stabilization prevents the depletion of Calstabin-1 from the RyR1 complex, thereby slowing muscle fatigue and reducing muscle damage in exercised mice .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature
Biochemical Analysis
Biochemical Properties
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the RyR1 channel, where it enhances the binding affinity of Calstabin-1. This interaction helps in stabilizing the closed state of the RyR1 channels, thereby preventing muscle fatigue and reducing muscle damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the RyR1 channel affects calcium signaling pathways, which are crucial for muscle contraction and relaxation. This modulation can lead to improved muscle function and reduced muscle damage in conditions such as muscular dystrophy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the RyR1 channel and enhances the binding affinity of Calstabin-1, a protein that stabilizes the closed state of RyR1 channels. This binding prevents the depletion of Calstabin-1 from the RyR1 complex, thereby slowing muscle fatigue and reducing muscle damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under inert atmosphere conditions at temperatures between 2-8°C . Long-term exposure to the compound has been observed to consistently reduce muscle fatigue and damage in exercised mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound significantly improves muscle function and reduces muscle damage . At higher doses, there may be toxic or adverse effects, although specific threshold levels and toxicities have not been extensively documented in the available literature.
Properties
IUPAC Name |
7-methoxy-4-methyl-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8-5-9-6-10(15-2)3-4-11(9)16(13,14)12-7-8/h3-4,6,8,12H,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJJYXVXADGEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC)S(=O)(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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